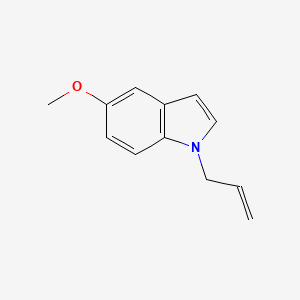

N-Allyl-5-methoxyindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-methoxy-1-prop-2-enylindole |

InChI |

InChI=1S/C12H13NO/c1-3-7-13-8-6-10-9-11(14-2)4-5-12(10)13/h3-6,8-9H,1,7H2,2H3 |

InChI Key |

XPLBWHIRBBEWGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC=C |

Origin of Product |

United States |

Mechanistic Principles and Reactivity of N Allyl 5 Methoxyindole

Reaction Mechanisms Governing N-Allyl-5-methoxyindole Formation

The synthesis of this compound can be achieved through several mechanistic routes, primarily involving the indole (B1671886) nucleus acting as either an electrophile or a nucleophile. The specific pathway is determined by the choice of reagents and catalysts.

Investigation of Friedel-Crafts Type Indolylation

The Friedel-Crafts alkylation of indoles is a powerful method for forming carbon-carbon bonds at the C3 position. nih.gov However, for N-alkylation to form this compound, a modification of the traditional approach is necessary. In this context, the indole nitrogen first needs to be deprotonated to form an indolide anion. This anion then acts as a potent nucleophile.

The reaction typically proceeds by treating 5-methoxyindole (B15748) with a strong base, such as sodium hydride (NaH), to generate the sodium salt of the indole. This intermediate then reacts with an allyl halide (e.g., allyl bromide) in a nucleophilic substitution reaction. While this is not a classic Friedel-Crafts reaction involving an electrophilic attack on the aromatic ring, the generation of a carbanionic or related species for alkylation is a related concept. Catalytic asymmetric Friedel-Crafts reactions, often employing chiral metal complexes, have been extensively studied for C-alkylation, and similar principles of activating the electrophile can be considered. nih.govrsc.org

A plausible mechanism involves the activation of the allyl species by a Lewis acid catalyst, which then undergoes nucleophilic attack by the nitrogen of 5-methoxyindole. The methoxy (B1213986) group at the C5 position acts as an electron-donating group, which increases the nucleophilicity of the indole ring system, including the nitrogen atom, thereby facilitating the reaction.

Table 1: Comparison of Catalysts in Friedel-Crafts Type Alkylation of Indoles

| Catalyst System | Typical Substrate | Position of Alkylation | Key Feature |

| Chiral N,N′-dioxide-Ni(II) complex | N-methyl skatole | C2 | Realizes asymmetric intermolecular alkylation. rsc.org |

| Tetranuclear Zn(II)₂Ln(III)₂ clusters | Indole | C3 | High efficacy for alkylation with trans-β-nitrostyrenes at room temperature. mdpi.com |

| Lewis Acids (e.g., InBr₃) | Indole | C3 | Used in one-pot synthesis of polynuclear indole derivatives. mdpi.com |

Nucleophilic Aromatic Substitution Pathways

The most direct route to this compound involves the indole nitrogen acting as a nucleophile. mdpi.com This pathway is a form of nucleophilic substitution, where the nitrogen atom of 5-methoxyindole attacks an allylic electrophile. The efficiency of this reaction is highly dependent on the nature of the leaving group on the allyl substrate and the reaction conditions.

Iridium-catalyzed N-allylation reactions have been shown to be highly effective, providing excellent regioselectivity for the nitrogen atom over the C3 position. nih.gov These reactions often utilize achiral linear allylic carbonates as the allyl source. The catalyst facilitates the formation of a π-allyl iridium complex, which is then attacked by the indole nitrogen. The presence of a substituent on the indole ring, such as the 5-methoxy group, can influence the nucleophilicity of the nitrogen and thus the reaction rate. nih.gov The use of a base, such as cesium carbonate, is common to deprotonate the indole N-H, enhancing its nucleophilicity. nih.gov

Transition-metal-free methods are also viable, typically involving the deprotonation of 5-methoxyindole with a strong base followed by the addition of an allyl halide. ntu.edu.sg This approach relies on the inherent nucleophilicity of the resulting indolide anion.

Intramolecular Rearrangements of N-Allylindole Systems with Methoxy Substitution

Once formed, N-allylindole systems can undergo intramolecular rearrangements, which are often thermally or catalytically induced. The presence of the methoxy substituent can have a significant impact on the dynamics and outcome of these reactions.

Stereoelectronic Effects on Rearrangement Dynamics

Stereoelectronic effects play a crucial role in the intramolecular rearrangements of this compound. The electron-donating methoxy group at the 5-position increases the electron density of the indole ring, which can influence the stability of intermediates and transition states during rearrangement. nih.gov For example, in a potential scispace.comscispace.com-sigmatropic rearrangement (Claisen-type), the allyl group migrates from the nitrogen to the C2 position of the indole ring. The increased electron density at C2, due to the resonance effect of the methoxy group, can facilitate this migration.

The stereochemistry of the transition state is highly ordered, and the electronic nature of the substituents governs the energy barrier of the reaction. For N-allylindoles, rearrangements can be complex, with potential competition between chim.itnih.gov- and scispace.comnih.gov-rearrangement pathways, particularly in related onium ylide systems. chemrxiv.orgchemrxiv.org The methoxy group's electronic contribution would be a key factor in determining the favored pathway by stabilizing or destabilizing the respective transition states.

Influence of Catalyst Loading on Regioselectivity

In catalyst-controlled rearrangements, the amount of catalyst can significantly influence which product isomer is formed (regioselectivity). chemrxiv.org For this compound, different catalysts (e.g., copper vs. rhodium complexes) could favor different rearrangement pathways, such as migration to the C2 or C4 positions.

Studies on related indole-based ylides have shown that catalyst choice can completely switch the regioselectivity between chim.itnih.gov- and scispace.comnih.gov-rearrangement products. chemrxiv.org It is plausible that varying the catalyst loading could fine-tune the balance between these pathways. For instance, a higher catalyst loading might favor a pathway with a higher order in the catalyst, or it could lead to the formation of different active catalytic species, thereby altering the regiochemical outcome.

Table 2: Catalyst Influence on Regioselectivity in Indole Rearrangements

| Catalyst | Rearrangement Type | Major Product | Reference |

| [Cu(MeCN)₄]PF₆ | Aromatic Oxonium Ylide | chim.itnih.gov-rearrangement | chemrxiv.org |

| Rh₂(OAc)₄ | Aromatic Oxonium Ylide | scispace.comnih.gov-rearrangement | chemrxiv.org |

This demonstrates that the regiochemical outcome is not solely dependent on the substrate but is highly tunable through the choice and potentially the loading of the catalyst.

Photochemical Reactivity and Radical Intermediates in Methoxyindole Chemistry

Indole and its derivatives are known to be photochemically active. scispace.comchim.it The introduction of a methoxy group can significantly influence the absorption properties and subsequent photochemical pathways. researchgate.net

Upon UV irradiation, methoxyindoles can undergo N-H bond dissociation, leading to the formation of a methoxy-indolyl radical and a hydrogen atom. researchgate.net In the case of this compound, the primary photochemical event could be the homolytic cleavage of the N-allyl bond, generating a 5-methoxyindolyl radical and an allyl radical. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including recombination, disproportionation, or addition to other molecules. nih.gov

The formation of radical cations is another important photochemical pathway. chimia.chchimia.ch Photoinduced electron transfer (PET) from the electron-rich 5-methoxyindole ring system can generate a radical cation. This intermediate can then undergo various transformations, such as cyclization or addition reactions. nih.gov The presence of the allyl group provides a tethered reaction partner, potentially leading to intramolecular cyclization products upon formation of the radical intermediate. The methoxy group, by lowering the oxidation potential of the indole, makes the formation of such radical cations more favorable.

Elucidation of UV-Induced Radical Formation Processes

The photochemical behavior of the 5-methoxyindole moiety under ultraviolet (UV) irradiation has been a subject of scientific investigation, particularly concerning the formation of radical species. When exposed to UV light, specifically at wavelengths less than or equal to 305 nm, the 5-methoxyindole structure undergoes a primary photochemical event involving the cleavage of the N-H bond. rsc.orgresearchgate.net This homolytic bond fission results in the generation of a 5-methoxyindolyl radical and a hydrogen atom. rsc.orgresearchgate.net

This process is a key initial step in the photochemical cascade. The formation of the radical species has been confirmed through spectroscopic analysis of the compound when isolated in low-temperature xenon matrices (15–16 K). rsc.orgresearchgate.net Theoretical calculations, including Natural Bond Orbital and Natural Resonance Theory computations, have been employed to elucidate the electronic structure of the resulting 5-methoxyindolyl radical. rsc.org These calculations indicate that the highest natural atomic spin densities are located at the C3 and N1 positions of the indole ring. rsc.org This suggests a predominance of resonance structures where the radical center is localized at these two atoms, which is crucial for understanding the subsequent reactivity and isomerization pathways. rsc.org

| UV Irradiation Parameter | Observation | Resulting Species |

| Wavelength | ≤ 305 nm | Cleavage of the N-H bond |

| Primary Photoproducts | 5-methoxyindolyl radical | Hydrogen atom |

Pathways of Photochemical Isomerization

Following the initial UV-induced N-H bond cleavage, the generated 5-methoxyindolyl radical and hydrogen atom can undergo further reactions, leading to photochemical isomerization. rsc.org One of the primary pathways observed is the recombination of the hydrogen atom at the C3 position of the indole ring. rsc.orgresearchgate.net This process results in the formation of the 3H-tautomer of 5-methoxyindole. rsc.orgresearchgate.net

| Initial Species | Photochemical Event | Intermediate Species | Final Product |

| 1H-5-methoxyindole | UV Irradiation (≤ 305 nm) | 5-methoxyindolyl radical + H atom | 3H-5-methoxyindole |

Advanced Spectroscopic Characterization Techniques for N Allyl 5 Methoxyindole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural analysis of N-Allyl-5-methoxyindole, enabling the precise mapping of its proton and carbon environments.

High-Resolution 1H and 13C NMR Investigations

For the 1H NMR spectrum , the aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The allyl group protons would exhibit characteristic signals: the methylene (B1212753) protons adjacent to the nitrogen would likely be observed around δ 4.7 ppm, the terminal vinyl protons would show distinct signals around δ 5.2 ppm, and the internal vinyl proton would appear as a multiplet further downfield, around δ 6.0 ppm, showing coupling to both the cis and trans terminal protons.

The 13C NMR spectrum would complement this information by providing the chemical shifts for each carbon atom. The aromatic carbons of the indole ring would resonate in the range of δ 100-140 ppm. The methoxy carbon would be expected around δ 55 ppm. For the allyl group, the methylene carbon attached to the nitrogen would appear around δ 50 ppm, while the vinyl carbons would be found further downfield, between δ 117 and 134 ppm.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H2 | ~6.5 | ~102 |

| H3 | ~7.1 | ~129 |

| H4 | ~7.2 | ~112 |

| H6 | ~6.8 | ~111 |

| H7 | ~7.0 | ~100 |

| 5-OCH3 | ~3.8 | ~55 |

| N-CH2- | ~4.7 | ~50 |

| -CH= | ~6.0 | ~134 |

| =CH2 | ~5.2 | ~117 |

| C2 | - | ~102 |

| C3 | - | ~129 |

| C3a | - | ~128 |

| C4 | - | ~112 |

| C5 | - | ~154 |

| C6 | - | ~111 |

| C7 | - | ~100 |

| C7a | - | ~131 |

| N-CH2- | - | ~50 |

| -CH= | - | ~134 |

| =CH2 | - | ~117 |

Note: These are predicted values based on analogous structures and require experimental verification.

Application of 2D NMR Experiments (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks. For instance, clear cross-peaks would be observed between the adjacent aromatic protons on the indole ring, as well as within the allyl group, confirming the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would establish one-bond proton-carbon (C-H) correlations. This would directly link each proton signal to its attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H correlations. This is particularly useful for identifying connectivity involving quaternary carbons and for linking different fragments of the molecule. For example, HMBC correlations would be expected from the N-CH2 protons of the allyl group to the C2 and C7a carbons of the indole ring, confirming the site of N-allylation.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI-MS and APCI-MS are soft ionization techniques that would be suitable for analyzing this compound, typically producing a prominent protonated molecule [M+H]+. For this compound (C12H13NO), the expected m/z value for the protonated molecule would be approximately 188.107. These techniques are valuable for confirming the molecular weight of the compound with high sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For the [M+H]+ ion of this compound, the calculated exact mass is 188.1070. An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula as C12H14NO+.

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]+ | C12H14NO+ | 188.1070 | 188.1072 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., the [M+H]+ ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the loss of the allyl group (C3H5), resulting in a fragment ion corresponding to the 5-methoxyindole (B15748) cation. Further fragmentation of the indole ring could also be observed, providing additional structural confirmation. Analysis of these fragmentation pathways is essential for the unequivocal identification of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each molecule possesses a unique set of vibrational modes, resulting in a characteristic spectrum that can be used for identification and structural analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the indole ring, the N-allyl substituent, and the 5-methoxy group.

The indole nucleus itself gives rise to a complex series of bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.czresearchgate.net The stretching of the C=C bonds within the aromatic rings produces strong absorptions in the 1620-1450 cm⁻¹ region. researchgate.net The N-allyl group introduces several key signals. The C=C stretching of the allyl double bond is expected around 1645 cm⁻¹. The =C-H stretching vibration will be observed above 3000 cm⁻¹, while C-H bending modes of the vinyl group appear in the 1000-900 cm⁻¹ range. vscht.cz The methoxy group (-OCH₃) is characterized by C-H stretching vibrations around 2950-2850 cm⁻¹ and a distinctive, often strong, C-O stretching band in the 1250-1050 cm⁻¹ region. researchgate.net Unlike unsubstituted or C-substituted indoles, this compound will lack the characteristic N-H stretching band typically found around 3400 cm⁻¹. researchgate.net

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100 - 3020 | C-H Stretch | Aromatic (Indole) & Alkene (Allyl) |

| 2960 - 2850 | C-H Stretch | Methoxy (-OCH₃) & Allyl (-CH₂-) |

| ~1645 | C=C Stretch | Alkene (Allyl) |

| 1620 - 1450 | C=C Stretch | Aromatic Ring (Indole) |

| 1470 - 1430 | C-H Bend | Methoxy & Allyl |

| ~1240 | C-O Stretch | Aryl Ether (Methoxy) |

| 1000 - 910 | C-H Bend | Alkene (Allyl) |

Note: This table is based on characteristic frequencies of functional groups and data from analogous indole compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, like the C=C bond in the allyl group and the aromatic ring, often produce strong Raman signals.

The Raman spectrum of this compound would be expected to show prominent peaks for the indole ring breathing modes and the C=C stretching of both the aromatic system and the allyl group. montclair.edu

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of 10⁶ or even higher. light-am.comnih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. nih.govresearchgate.net The two primary mechanisms for this enhancement are:

Electromagnetic Enhancement: Arises from the excitation of localized surface plasmons on the metallic nanostructures, which creates a greatly enhanced local electric field that the molecule experiences. frontiersin.org

Chemical Enhancement: Involves a charge-transfer process between the analyte molecule and the metallic surface, which can also increase the Raman scattering cross-section. light-am.com

For this compound, SERS could provide detailed information at very low concentrations. The orientation of the molecule on the metallic surface would significantly influence the spectrum. If the molecule adsorbs via the π-system of the indole ring, the ring breathing and other in-plane vibrations would likely be strongly enhanced. Interaction via the nitrogen atom could enhance modes associated with the pyrrole (B145914) part of the indole ring.

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation of this compound Derivatives

Although specific crystallographic data for this compound is not widely published, analysis of related indole derivatives provides significant insight into the structural features that could be expected. iucr.org Studies on various substituted indoles consistently show the indole ring system to be essentially planar. iucr.orgmdpi.com The crystal packing is often influenced by intermolecular interactions such as π–π stacking between indole rings and weaker C-H···O or C-H···π interactions. mdpi.com

The presence of the allyl and methoxy groups would influence the crystal packing of this compound derivatives. The flexible allyl group could adopt various conformations, and the methoxy group could participate in weak hydrogen bonding. The table below summarizes crystallographic data for several indole derivatives, illustrating the type of structural information obtained from XRD analysis.

Table 2: Illustrative Crystallographic Data for Various Indole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) |

|---|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.comnih.gov | C₁₀H₉NO₃ | Monoclinic | P2₁/c | a = 4.0305, b = 13.0346, c = 17.2042, β = 91.871 |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole iucr.org | C₁₆H₁₄BrNO₂S | Monoclinic | P2₁/n | a = 11.2393, b = 10.3592, c = 13.7915, β = 101.996 |

| 1-acetyl-4-(trimethylsilyl)indole researchgate.net | C₁₃H₁₇NOSi | Orthorhombic | P2₁2₁2₁ | a = 6.463, b = 12.016, c = 17.653 |

This data highlights that indole derivatives crystallize in common crystal systems, and their precise solid-state structures can be fully elucidated, providing foundational information for understanding their material properties and intermolecular interactions.

Computational Chemistry and Theoretical Insights into N Allyl 5 Methoxyindole

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of electron distribution and its influence on molecular properties. These studies are essential for predicting how N-Allyl-5-methoxyindole will behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like this compound. mdpi.com

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional structure (optimized geometry) and its total electronic energy. nih.govdergipark.org.tr From the optimized geometry, key structural parameters can be extracted. For this compound, this would include the planarity of the indole (B1671886) ring, the orientation of the allyl and methoxy (B1213986) groups, and specific bond lengths and angles. These geometric parameters are critical as they influence the molecule's electronic properties and steric interactions.

Illustrative Geometric Parameters for this compound Calculated via DFT

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-N (indole) | Bond length within the pyrrole (B145914) ring | ~1.38 Å |

| C=C (indole) | Bond length in the benzene (B151609) ring | ~1.40 Å |

| N-C (allyl) | Bond length connecting allyl group to nitrogen | ~1.47 Å |

| C-O (methoxy) | Bond length of the methoxy group | ~1.37 Å |

| C-N-C Angle | Bond angle involving the allyl group nitrogen | ~125° |

| Dihedral Angle | Torsion angle defining the allyl group's orientation | Varies |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. semanticscholar.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While computationally more demanding than DFT, ab initio methods can offer higher accuracy, especially for systems where electron correlation is critical. They are often used to benchmark results obtained from DFT calculations for smaller, related molecules to ensure the chosen functional is appropriate. semanticscholar.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ajchem-a.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

Illustrative FMO-Based Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Note: This table presents theoretical descriptors derived from HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. dergipark.org.truni-muenchen.de This method provides valuable information on charge distribution, hybridization, and the stabilizing effects of electron delocalization. nih.gov

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative interactions, where electron density is shared between a filled (donor) NBO (like a bonding orbital or a lone pair) and a nearby empty (acceptor) NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with this interaction quantifies its significance.

Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) in indole ring | High |

| π (C=C) in indole ring | π* (C=C) in allyl group | Moderate |

| LP (O) of methoxy | σ* (C-C) in indole ring | Low |

Note: This table provides a hypothetical example of NBO analysis results to illustrate key delocalization interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting the reactive sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net

The MEP surface is color-coded to indicate different potential values. researchgate.net

Red regions represent the most negative potential, indicating areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions correspond to the most positive potential, indicating areas of electron deficiency. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group and across the π-electron cloud of the indole ring, highlighting these as centers of nucleophilicity. Positive potential (blue) would be expected around the N-H proton (if present, though in this case it's N-allyl) and other hydrogens, indicating sites prone to interaction with nucleophiles. rsc.org

Computational Exploration of Reaction Pathways and Transition States for this compound Synthesis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.gov A common synthetic route to this compound is the N-alkylation of 5-methoxyindole (B15748) with an allyl halide. researchgate.net

Theoretical methods can be used to model this reaction pathway. The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (5-methoxyindole, allyl halide) and the final product (this compound) are optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms can search for this saddle point on the potential energy surface.

Calculating Activation Energy: The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants to the products.

By modeling this pathway, chemists can gain insights into the reaction's feasibility, kinetics, and the detailed electronic changes that occur during bond formation and breaking. nih.gov

Preclinical Structure Activity Relationship Sar and Molecular Target Investigations of N Allyl 5 Methoxyindole Analogues

Structure-Activity Relationship (SAR) Studies on N-Allyl and 5-Methoxy Substitutions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effects. For N-Allyl-5-methoxyindole analogues, research has focused on the two key substituents: the N-allyl group and the 5-methoxy group, to delineate their roles in molecular recognition and activity.

The substituent on the indole (B1671886) nitrogen plays a critical role in modulating the pharmacological profile of the molecule. Systematic modifications of the N-allyl group have revealed important insights into receptor affinity and functional activity.

Studies on related tryptamine (B22526) and indole structures have shown that the nature of the N-substituent is a key determinant of interaction with biological targets. For instance, in a series of N-benzylated-5-methoxytryptamine analogues, the position of substituents on the benzyl (B1604629) group significantly impacted receptor affinity. Substitution at the ortho or meta position of the benzyl ring tended to enhance affinity for serotonin (B10506) receptors, while para-position substitution led to a decrease. Furthermore, the introduction of larger, lipophilic groups on the nitrogen generally improved binding affinity.

In a study of 5-allyl-tetrahydropyrido[4,3-b]indoles, the N-substituent also influenced biological activity, including enzyme inhibition. While not a direct modification of an N-allyl group, these findings underscore the principle that alterations to the nitrogen substituent—whether by changing alkyl chain length, adding aromatic rings, or introducing functional groups—directly impact the molecule's interaction with its biological targets. Homologation studies on other bioactive molecules, where alkyl chains on a nitrogen are systematically lengthened (e.g., from methyl to ethyl to propyl), have demonstrated that activity can peak with a specific chain length, after which it may decline, highlighting an optimal size and conformation for the substituent.

The 5-methoxy group on the indole ring is another critical determinant of biological activity, primarily due to its electronic and steric properties. The indole nucleus is electron-rich, and the presence of an electron-donating group like a methoxy (B1213986) substituent can enhance this property, influencing its reactivity and interaction with biological macromolecules.

Research has demonstrated that the position of the methoxy group on the indole ring is crucial for potency and can even alter the mechanism of action. The 5-position is often important for mechanisms involving microtubule disruption or methuosis in anticancer compounds. The potent biological properties of indole derivatives containing electron-donating methoxy groups have led to significant research into their therapeutic potential. Clinically relevant compounds such as the anti-inflammatory drug indomethacin (B1671933) and the tranquilizer oxypertine (B1678116) feature methoxy-activated indole rings. The simple methylation of the 5-hydroxy group in serotonin to create 5-methoxytryptamine (B125070) significantly alters its receptor binding profile, reducing its affinity for certain receptors like 5-HT1E by over 100-fold, which illustrates the profound impact of this functional group.

Mechanistic Studies of Molecular Interactions

Understanding the specific molecular interactions of this compound analogues is essential for elucidating their mechanism of action. This involves profiling their binding to specific receptors and studying their effects on enzyme activity.

The indole scaffold is a common feature in ligands for serotonin (5-HT) receptors, and this compound analogues are no exception. Binding affinity studies are used to quantify the strength of the interaction between a ligand and a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Analogues of 5-methoxyindole (B15748) have been shown to exhibit high nanomolar affinity for several serotonin receptor subtypes. Specifically, compounds with substitutions on the indole ring have demonstrated strong binding to the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. N-benzylated 5-methoxytryptamine analogues have shown particularly high affinity for the 5-HT2 receptor family. The binding pockets of 5-HT receptors are generally composed of transmembrane helices III, V, VI, and VII, and subtle differences in the amino acid residues within these pockets are responsible for the varying affinities of different ligands.

The following table displays binding affinity data for selected indole analogues at various human serotonin receptors, illustrating the impact of different substitution patterns.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| 2a (N,N-dimethyltryptamine) | 460 | 66 | 47 | >10000 | 250 | 1200 |

| 2c (5-chloro-N,N-dimethyltryptamine) | 27 | 100 | 48 | 29 | 110 | 29 |

| 2d (5-bromo-N,N-dimethyltryptamine) | 53 | 63 | 39 | 50 | 160 | 54 |

| 2e (5-iodo-N,N-dimethyltryptamine) | 70 | 73 | 47 | 100 | 220 | 75 |

| Data sourced from a study on marine-inspired indoleamines. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. A lower Ki value indicates higher binding affinity. Data from The National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). |

Beyond receptor binding, indole derivatives can also act as enzyme inhibitors. Enzyme inhibition kinetics are studied to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (IC50).

For example, studies on related 5-allyl-tetrahydropyrido[4,3-b]indoles have demonstrated moderate inhibitory activity against butyrylcholinesterase (BChE). In competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively competing with it. This type of inhibition can be overcome by increasing the substrate concentration. The potency of an enzyme inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below shows the BChE inhibitory activity for a series of 5-vinyl and 5-allyl-tetrahydropyrido[4,3-b]indoles.

| Compound | Description | BChE Inhibition (IC50, µM) |

| 4a | 2-Methyl-5-vinyl analogue | 74.2 ± 5.3 |

| 4b | 2,8-Dimethyl-5-vinyl analogue | 69.1 ± 4.6 |

| 4c | 2-Ethyl-8-methyl-5-vinyl analogue | 62.8 ± 2.1 |

| 4d | 5-Allyl-2-methyl analogue | 19.3 ± 1.6 |

| 4e | 5-Allyl-2,8-dimethyl analogue | 75.3 ± 6.2 |

| Data sourced from a study on the biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. |

This data indicates that the 5-allyl analogue (4d) is a significantly more potent BChE inhibitor than the corresponding 5-vinyl analogue (4a), highlighting the impact of the substituent at this position.

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds

In the absence of a 3D crystal structure of a target receptor, ligand-based drug design is a powerful approach for discovering and optimizing new therapeutic agents. Pharmacophore modeling is a key tool in this strategy, defining the essential steric and electronic features required for a molecule to interact with a specific biological target.

A pharmacophore model for the this compound scaffold would be developed by analyzing a set of known active analogues. The process involves identifying common chemical features that are critical for biological activity. These features typically include:

Hydrogen Bond Acceptors (HBA): Such as the oxygen atom of the 5-methoxy group.

Hydrogen Bond Donors (HBD): Such as the indole N-H group (if unsubstituted).

Aromatic Rings (AR): The indole ring system itself.

Hydrophobic Features (HY): The allyl group and the indole bicyclic structure.

Once generated, this 3D pharmacophore model serves as a template or query for virtual screening of large chemical databases. The goal is to identify novel molecules that possess the same critical features in the correct spatial arrangement, even if they have a different underlying chemical scaffold. This approach allows researchers to discover structurally diverse compounds that may have similar or improved biological activity, providing new avenues for lead optimization.

Receptor-Ligand Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

To comprehend the molecular interactions underpinning the biological activity of this compound analogues, computational methods such as receptor-ligand docking and molecular dynamics (MD) simulations are employed. These in silico techniques provide valuable insights into the putative binding poses and the stability of the ligand-receptor complexes, guiding the rational design of more potent and selective compounds.

The N-allyl group, in particular, can influence the binding mode in several ways. Its flexibility allows it to adopt various conformations to fit into hydrophobic subpockets within the receptor's active site. The unsaturated nature of the allyl group might also permit specific pi-stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues. Docking studies on other N-substituted indole derivatives have demonstrated that the nature and size of the N-substituent are critical determinants of binding affinity and receptor selectivity.

The 5-methoxy group on the indole ring is another key feature influencing molecular recognition. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor residues in the receptor. Furthermore, the methoxy group can influence the electronic properties of the indole ring and provide an additional point of interaction within the binding site, potentially enhancing binding affinity. Studies on related 5-methoxyindole derivatives have highlighted the importance of this substituent in forming key interactions within enzyme active sites.

Molecular dynamics simulations complement the static view provided by molecular docking by offering a dynamic perspective of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and characterize the flexibility of both the ligand and the protein. By simulating the movements of atoms over a period of time, MD can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of the binding free energy. For this compound analogues, MD simulations can help to understand how the flexible N-allyl group behaves within the binding pocket and whether the key interactions predicted by docking are maintained throughout the simulation.

The insights gained from these computational studies are often summarized in data tables that quantify the predicted binding affinity and detail the specific molecular interactions.

Table 1: Hypothetical Docking and Molecular Interaction Data for this compound Analogues

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Receptor X | -8.5 | Tyr123, Phe234, Ser150 | Pi-stacking, Hydrophobic, H-bond (with 5-methoxy O) |

| N-Propyl-5-methoxyindole | Receptor X | -7.9 | Tyr123, Phe234 | Pi-stacking, Hydrophobic |

| N-Allyl-indole | Receptor X | -7.2 | Phe234 | Hydrophobic |

| 5-Methoxyindole | Receptor X | -6.8 | Tyr123, Ser150 | Pi-stacking, H-bond (with 5-methoxy O) |

This table presents hypothetical data for illustrative purposes, based on typical findings from molecular docking studies.

By systematically modifying the structure of this compound and evaluating the resulting changes in predicted binding affinity and interaction patterns through docking and MD simulations, researchers can build robust structure-activity relationship (SAR) models. These models are crucial for the iterative process of drug discovery, enabling the design of new analogues with improved pharmacological profiles.

Retrosynthetic Dissection of N Allyl 5 Methoxyindole

Strategic Disconnections in the N-Allyl-5-methoxyindole Framework

The process of identifying which bonds to break is crucial for an efficient synthesis. Strategic disconnections simplify the target molecule into manageable fragments, ideally leading back to common starting materials. bham.ac.ukprinceton.edu For this compound, the most logical disconnections involve the N-allyl bond and the bonds forming the indole (B1671886) core.

The most evident strategic disconnection in the this compound structure is the bond between the indole nitrogen (N1) and the allyl group. This C-N bond is a common linkage in many biologically relevant molecules and its formation is well-documented. rsc.orgdntb.gov.ua

Disconnecting this C-N bond simplifies the target molecule into two key components: the 5-methoxyindole (B15748) nucleus and an allyl group. This disconnection corresponds to a forward synthetic reaction involving the N-alkylation of 5-methoxyindole. nih.gov In this reaction, the indole nitrogen acts as a nucleophile, attacking an electrophilic allyl source. While indoles can also react at the C3 position due to its high nucleophilicity, selective N-allylation can be achieved under specific reaction conditions, often involving a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. nih.govresearchgate.net Transition metal catalysis, using elements like palladium or iridium, has proven highly effective in achieving regioselective and even enantioselective N-allylation of indoles. nih.govresearchgate.netrsc.org

After the initial C-N disconnection, the next challenge is the synthesis of the 5-methoxyindole core. Numerous named reactions exist for constructing the indole ring, and the choice of disconnection dictates the required starting materials. nih.govorganic-chemistry.org

A common and powerful retrosynthetic approach for indoles is the Fischer indole synthesis . This strategy involves disconnecting the N1-C2 and C3-C3a bonds of the pyrrole (B145914) ring portion of the indole. This leads back to a substituted phenylhydrazine and an aldehyde or ketone. For 5-methoxyindole, this disconnection points to 4-methoxyphenylhydrazine and a two-carbon carbonyl compound, such as acetaldehyde, as the precursors.

Other potential disconnections for the indole ring include:

Bischler Indole Synthesis: Disconnecting the C2-C3 bond, leading to an α-arylamino ketone.

Madelung Synthesis: Involves the intramolecular cyclization of an N-acyl-o-toluidine, suggesting a disconnection of the C2-C3a bond.

Palladium-catalyzed cyclizations: Modern methods often involve disconnections that lead to ortho-substituted anilines, such as 2-vinylanilines or ortho-haloanilines, which can be cyclized to form the indole ring. nih.govnih.gov

The Fischer synthesis is often preferred due to its versatility and the accessibility of the required phenylhydrazine and carbonyl precursors.

Identification of Key Synthons and Synthetic Equivalents for this compound

Based on the strategic disconnections outlined above, we can identify the idealized ionic fragments, or synthons , and their corresponding real-world chemical reagents, known as synthetic equivalents . ox.ac.ukillinois.edu

| Disconnection Strategy | Key Bond(s) Broken | Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) |

| N-Allylation | N1-C(allyl) | 5-methoxyindole anion (nucleophile) | 5-methoxyindole |

| Allyl cation (electrophile) | Allyl bromide, Allyl chloride, or Allyl carbonate | ||

| Fischer Indole Synthesis | N1-C2 and C3-C3a | 4-methoxyphenylhydrazinyl fragment | 4-methoxyphenylhydrazine |

| 2-carbon aldehyde enol/enolate fragment | Acetaldehyde or Acetaldehyde dimethyl acetal |

Implementation of Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is transformed into another to facilitate a desired disconnection or simplify the synthesis. ub.edufiveable.mesolubilityofthings.com This allows for more flexible and efficient synthetic routes.

In the retrosynthesis of this compound, FGI is particularly relevant for the preparation of the 4-methoxyphenylhydrazine precursor required for the Fischer indole synthesis. A plausible FGI pathway could start from the more readily available 4-methoxyaniline (p-anisidine).

A typical FGI sequence would be:

Diazotization: The amino group (-NH₂) of 4-methoxyaniline is converted into a diazonium salt (-N₂⁺) using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648) (-NHNH₂) using a reducing agent like sodium sulfite or tin(II) chloride.

This two-step FGI process efficiently converts a common starting material into the specific precursor needed for the indole ring construction, highlighting the power of FGI in synthetic planning. ewadirect.com

Control of Regio- and Stereochemistry in Retrosynthetic Pathways

Achieving the correct regio- and stereochemistry is a critical aspect of synthetic planning.

Regiochemistry:

N- vs. C3-Alkylation: As mentioned, the alkylation of indoles presents a regiochemical challenge. The indole nucleus has two primary nucleophilic sites: N1 and C3. nih.gov To achieve the desired N-allylation for this compound, reaction conditions must be chosen to favor attack at the nitrogen. This can be accomplished by using a strong base to form the indole anion, which is more nucleophilic at the nitrogen. Alternatively, transition-metal catalyzed allylation reactions, particularly those using iridium or palladium catalysts, have been developed to provide high levels of N1 selectivity. nih.govrsc.orgorganic-chemistry.org

Fischer Indole Synthesis: In the synthesis of the 5-methoxyindole core, the regiochemistry is controlled by the starting material, 4-methoxyphenylhydrazine. The methoxy (B1213986) group at the para-position to the hydrazine moiety directs the cyclization to form the 5-methoxy-substituted indole exclusively.

Stereochemistry:

The target molecule, this compound, is achiral, so there are no stereocenters to control in the final product. However, it is important to consider that stereochemistry could become a factor if a substituted allyl group were used. For instance, if a chiral, branched allyl electrophile were used, the N-allylation step could create a new stereocenter. In such cases, asymmetric catalysis, for example using an iridium catalyst with a chiral ligand, could be employed to control the enantioselectivity of the C-N bond formation, yielding a specific enantiomer of the N-allylated product. nih.govacs.org

Advanced Analytical Methodologies in N Allyl 5 Methoxyindole Research

Chromatographic Separations for Complex Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. In the context of N-Allyl-5-methoxyindole research, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play pivotal roles.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. The development of a robust HPLC method is crucial for the analysis of this compound, ensuring accurate and reproducible results.

Method Development:

The development of an HPLC method for this compound would typically involve the optimization of several key parameters to achieve the desired separation. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A suitable starting point for method development could involve a C18 column, which is a versatile stationary phase for the separation of a wide range of organic molecules. scielo.br The mobile phase composition is a critical parameter to optimize. A typical mobile phase for the analysis of indole (B1671886) derivatives might consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. scielo.br The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For instance, adjusting the pH to 3.5 with o-phosphoric acid has been used in the analysis of similar compounds. scielo.br

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to separate complex mixtures with components of varying polarities. The flow rate of the mobile phase and the column temperature are also optimized to achieve the best balance of resolution, analysis time, and back pressure. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

Validation:

Once an HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to guidelines from organizations like the International Council for Harmonisation (ICH). scielo.br Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.brnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. scielo.br This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The table below provides a hypothetical example of HPLC method parameters and validation results for the analysis of this compound.

| Parameter | Condition/Result |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate buffer (pH 3.5) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Validation Parameters | |

| Linearity Range | 1-100 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound research, GC is particularly useful for the characterization of volatile products that may arise during its synthesis or degradation.

The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

For the analysis of this compound and its potential volatile byproducts, a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase, would be suitable. researchgate.net The temperature of the GC oven is a critical parameter that is often programmed to increase during the analysis (a temperature ramp) to facilitate the elution of compounds with a wide range of boiling points.

The separated components are detected as they exit the column. A flame ionization detector (FID) is a common general-purpose detector that is sensitive to hydrocarbons. For more definitive identification, a mass spectrometer (MS) is often coupled to the GC, a technique known as GC-MS.

Potential applications of GC in this compound research include:

Monitoring Synthesis Reactions: To check for the presence of volatile starting materials or byproducts.

Analysis of Degradation Products: To identify volatile compounds formed under stress conditions (e.g., heat, light, or extreme pH).

Purity Assessment: To detect and quantify volatile impurities in the final product.

The table below illustrates a potential GC method for the analysis of volatile compounds related to this compound.

| Parameter | Condition |

| GC Conditions | |

| Column | Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound and its related compounds. These techniques provide both separation and structural information, enabling the unambiguous identification of analytes in complex mixtures.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, provides a powerful tool for the sensitive and selective analysis of this compound. mdpi.comnih.gov

In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like indole derivatives. mdpi.com

LC-MS/MS:

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. kuleuven.be In a typical LC-MS/MS experiment, the first mass analyzer (a quadrupole) is used to select a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺). This selected ion is then fragmented in a collision cell through collision-induced dissociation (CID). kuleuven.be The resulting product ions are then analyzed by a second mass analyzer. This process provides a unique fragmentation pattern that is characteristic of the analyte, allowing for highly selective and sensitive quantification, even in complex matrices.

Q-TOF LC-MS:

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govresearchgate.net This combination offers high resolution and accurate mass measurement, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the identification of unknown metabolites, impurities, and degradation products of this compound. researchgate.net

The table below summarizes the key features and applications of LC-MS/MS and Q-TOF LC-MS in this compound research.

| Technique | Key Features | Applications in this compound Research |

| LC-MS/MS | High sensitivity and selectivity, quantitative analysis | Quantification in biological fluids, metabolic stability studies, impurity profiling |

| Q-TOF LC-MS | High resolution and accurate mass, elemental composition determination | Identification of unknown metabolites, degradation products, and impurities; structural elucidation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is an essential tool for identifying byproducts and impurities. nih.gov

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. The mass spectrometer bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule and can be compared to spectral libraries for identification.

Potential synthetic byproducts and impurities in this compound that could be identified by GC-MS include:

Unreacted starting materials: Such as 5-methoxyindole (B15748) or allyl bromide.

Isomeric products: For example, compounds where the allyl group is attached to a different position on the indole ring.

Products of side reactions: Such as dimerization or polymerization products.

Residual solvents: From the synthesis and purification process.

The high sensitivity and specificity of GC-MS make it an invaluable tool for ensuring the purity and quality of synthesized this compound. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. nih.gov It offers several advantages over traditional chromatographic techniques, including high efficiency, short analysis times, and low consumption of sample and reagents. sciex.com

In CE, separation is achieved in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, a phenomenon known as electrophoresis.

For the analysis of this compound, which is a weakly basic compound, Capillary Zone Electrophoresis (CZE) would be the most appropriate mode of CE. nih.gov In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes in an open capillary. The pH of the BGE is a critical parameter that determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode.

CE can be used for:

Purity Assessment: To resolve impurities with very similar structures to this compound that may be difficult to separate by HPLC.

Chiral Separations: If this compound were to have a chiral center, CE with the addition of a chiral selector to the BGE could be used to separate the enantiomers.

Analysis of Charged Impurities: CE is particularly effective at separating charged species.

The high resolving power of CE makes it a valuable complementary technique to HPLC for the comprehensive purity assessment of this compound. researchgate.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Studies

The elucidation of reaction mechanisms and the optimization of synthetic protocols for compounds such as this compound are greatly enhanced by real-time analysis. Advanced spectroscopic techniques serve as powerful process analytical technology (PAT) tools, enabling researchers to monitor reaction progress, identify transient intermediates, and determine kinetic parameters without the need for offline sampling. These in-situ methods provide a continuous stream of data, offering a detailed window into the dynamics of the chemical transformation.

The N-allylation of 5-methoxyindole, a reaction susceptible to competing C-allylation, particularly benefits from such monitoring to ensure regioselectivity and maximize yield. The primary spectroscopic probes employed for this purpose include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. Each technique offers unique advantages in tracking the concentration changes of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is an exceptionally powerful tool for monitoring homogeneous reactions, providing detailed structural information and quantitative data over time. By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals, allowing for the tracking of specific proton (¹H) or carbon (¹³C) signals corresponding to the starting materials and products.

For the synthesis of this compound from 5-methoxyindole and an allyl halide, key diagnostic signals can be monitored. The disappearance of the N-H proton signal of 5-methoxyindole and the appearance of new signals corresponding to the N-allyl group are indicative of reaction progress.

Illustrative In-Situ ¹H NMR Monitoring Data

To illustrate the application of in-situ NMR, a hypothetical kinetic experiment for the N-allylation of 5-methoxyindole is presented. The reaction progress can be monitored by integrating the characteristic peaks of the reactant and product over time.

| Time (minutes) | Integral of 5-methoxyindole N-H proton (δ ~8.0 ppm) | Integral of N-Allyl group proton (δ ~4.7 ppm) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.71 | 0.29 | 29 |

| 30 | 0.59 | 0.41 | 41 |

| 60 | 0.35 | 0.65 | 65 |

| 90 | 0.18 | 0.82 | 82 |

| 120 | 0.05 | 0.95 | 95 |

This interactive table demonstrates the change in relative concentrations of reactant and product over the course of the reaction, as would be observed via in-situ ¹H NMR spectroscopy.

From such data, kinetic parameters like the rate constant can be determined by plotting the concentration of the reactant or product as a function of time.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are also well-suited for in-situ reaction monitoring, particularly with the use of fiber-optic probes that can be immersed directly into the reaction vessel. These methods detect changes in the vibrational modes of molecules as the reaction proceeds.

In the synthesis of this compound, FT-IR spectroscopy can monitor the disappearance of the N-H stretching vibration of the 5-methoxyindole reactant (typically around 3400 cm⁻¹) and the appearance of C-N stretching vibrations associated with the newly formed N-allyl bond.

Raman spectroscopy, being insensitive to changes in dipole moment, is particularly advantageous for monitoring reactions in aqueous or highly polar media. It can effectively track the consumption of the indole ring system and the formation of the N-substituted product through characteristic changes in the fingerprint region of the spectrum.

Illustrative In-Situ FT-IR Monitoring Data

The following table provides an example of how FT-IR data could be used to monitor the N-allylation of 5-methoxyindole.

| Time (minutes) | Absorbance of N-H Stretch (~3400 cm⁻¹) | Absorbance of C=C (Allyl) Stretch (~1645 cm⁻¹) | Reaction Progress (%) |

| 0 | 0.98 | 0.01 | 0 |

| 15 | 0.82 | 0.17 | 16 |

| 30 | 0.65 | 0.34 | 34 |

| 60 | 0.33 | 0.66 | 66 |

| 90 | 0.15 | 0.84 | 86 |

| 120 | 0.04 | 0.95 | 96 |

This interactive table illustrates the change in absorbance of key functional groups, allowing for the real-time tracking of the reaction's progress.

Kinetic Studies

The data obtained from these in-situ spectroscopic methods are invaluable for kinetic studies. By analyzing the rate of change of reactant or product concentrations, the reaction order and rate constants can be determined. This information is crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions such as temperature, concentration, and catalyst loading to improve efficiency and selectivity. For instance, monitoring the formation of any C-allylated byproducts alongside the desired N-allylated product can provide insights into the factors governing regioselectivity.

While specific, detailed kinetic studies on the N-allylation of 5-methoxyindole using these advanced in-situ methods are not extensively reported in publicly available literature, the principles and methodologies described are standard approaches in modern chemical process development and mechanistic investigation. The illustrative data presented is based on established spectroscopic principles for similar transformations involving indole derivatives.

Q & A

Q. What are the optimal storage conditions for N-Allyl-5-methoxyindole to ensure stability during experimental use?

- Methodological Answer : this compound should be stored in airtight, light-protected containers at 2–8°C to minimize degradation. This aligns with protocols for structurally similar indole derivatives like 5-methoxyindole, which show sensitivity to thermal and photolytic decomposition . For long-term storage, aliquot the compound under inert gas (e.g., nitrogen) to prevent oxidation. Stability tests using HPLC or NMR should be conducted periodically to verify integrity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : A combination of rotational-resolved electronic spectroscopy and ab initio calculations is recommended. For example, rotational spectroscopy can resolve conformational isomers (e.g., anti vs. syn conformers) by analyzing rotational constants and excitation energies, as demonstrated for 5-methoxyindole . Complement with H/C NMR to verify substituent positions (e.g., allyl and methoxy groups) and FT-IR to confirm functional groups. Compare experimental data with computational predictions (e.g., DFT) for validation.

Q. What are the key differences in chemical reactivity between this compound and its non-allylated analog, 5-methoxyindole?

- Methodological Answer : The allyl group introduces steric and electronic effects. For instance:

- Electronic Effects : The electron-donating allyl group may alter the (1)L/(1)L electronic state gap, as seen in 5-methoxyindole, where a >4000 cm gap minimizes vibronic coupling .

- Reactivity : The allyl moiety enables Diels-Alder or alkylation reactions, absent in 5-methoxyindole. Test reactivity under controlled conditions (e.g., UV irradiation for photochemical studies) and monitor using LC-MS.

Advanced Research Questions

Q. How do environmental factors such as temperature and light exposure influence the stability and reactivity of this compound in experimental settings?

- Methodological Answer : Design accelerated degradation studies:

- Temperature : Incubate samples at 25°C, 37°C, and 50°C for 1–4 weeks. Analyze degradation products via GC-MS.

- Light : Expose to UV (254 nm) and visible light, monitoring photolytic products with HPLC-PDA.

For mechanistic insights, use ESR spectroscopy to detect radical intermediates. Studies on 5-methoxyindole analogs suggest that methoxy groups enhance photostability compared to hydroxylated indoles .

Q. What experimental approaches are recommended to resolve contradictions in reported spectroscopic data for this compound conformers?

- Methodological Answer : Apply an evolutionary strategy (ES) approach combined with high-resolution spectroscopy, as used for 5-methoxyindole . ES iteratively optimizes rotational constants and inertial axes to match experimental spectra. For conflicting

- Step 1 : Replicate measurements under standardized conditions (e.g., vacuum, low temperature).

- Step 2 : Cross-validate with ab initio calculations (e.g., MP2/cc-pVTZ) to identify plausible conformers.

- Step 3 : Use perturbation theory to assess vibronic coupling effects, which may explain discrepancies in transition intensities .

Q. How can researchers determine the dominant conformer (anti vs. syn) of this compound in solution-phase studies?

- Methodological Answer : Employ temperature-dependent NMR and NOESY experiments:

- NOESY : Detect spatial proximity between the allyl group and methoxy protons to infer conformation.

- Variable-Temperature NMR : Monitor chemical shift changes to assess rotational barriers. For solid-state analysis, single-crystal XRD is ideal, though computational docking (e.g., AutoDock) into enzyme active sites can predict bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.